molecular formula C9H9NO B1583986 2-Ethylphenyl isocyanate CAS No. 40411-25-4

2-Ethylphenyl isocyanate

Cat. No.: B1583986
CAS No.: 40411-25-4
M. Wt: 147.17 g/mol
InChI Key: ZVFNUQWYLXXSJM-UHFFFAOYSA-N
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Description

2-Ethylphenyl isocyanate: is an organic compound with the molecular formula C9H9NO. It is a member of the isocyanate family, characterized by the functional group -N=C=O. This compound is typically used in organic synthesis and industrial applications due to its reactivity and versatility.

Mechanism of Action

Target of Action

2-Ethylphenyl isocyanate, also known as 1-Ethyl-2-isocyanatobenzene, is a type of isocyanate that is used in the synthesis of polyurethane polymers . The primary targets of this compound are thiols . The compound reacts with thiols in a base-catalyzed reaction to yield thiourethanes .

Mode of Action

The interaction of this compound with its targets involves a base-catalyzed reaction with thiols . This reaction results in the formation of thiourethanes . The isocyanate functional group (N=C=O) in this compound is key to this reactivity .

Biochemical Pathways

The reaction of this compound with thiols is part of the broader biochemical pathways involved in the synthesis of polyurethane polymers . The resulting thiourethanes can be incorporated into these polymers, affecting their properties and performance .

Pharmacokinetics

Like other isocyanates, it is likely that this compound can be absorbed through the skin and respiratory tract, distributed throughout the body, metabolized, and excreted . These properties can impact the bioavailability of this compound, although more research is needed to fully understand these effects.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of thiourethanes . These compounds can be incorporated into polyurethane polymers, affecting their properties and performance . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of a base can catalyze the reaction of this compound with thiols . Additionally, factors such as temperature, pH, and the presence of other chemicals can also affect the reactivity and stability of this compound .

Biochemical Analysis

Biochemical Properties

It is known that isocyanates, the group to which 2-Ethylphenyl isocyanate belongs, are reactive and can interact with various biomolecules

Cellular Effects

They may also cause allergy or asthma symptoms or breathing difficulties if inhaled .

Molecular Mechanism

Isocyanates are known to be reactive and can form covalent bonds with various biomolecules . This could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that isocyanates are moisture sensitive , which could potentially affect their stability and degradation over time.

Metabolic Pathways

Isocyanates are known to be reactive and can undergo various reactions with biomolecules . This could potentially involve various enzymes or cofactors and affect metabolic flux or metabolite levels.

Preparation Methods

Comparison with Similar Compounds

Uniqueness: 2-Ethylphenyl isocyanate’s unique structure, with an ethyl group attached to the phenyl ring, provides distinct steric and electronic properties that influence its reactivity and applications. This makes it particularly useful in specific synthetic and industrial processes where these properties are advantageous .

Biological Activity

2-Ethylphenyl isocyanate (EPI) is a compound belonging to the isocyanate family, known for its reactivity and biological activity. This article explores its biological properties, including its effects on human health, potential therapeutic applications, and relevant case studies.

This compound has the molecular formula C9H9N and is characterized by the presence of an isocyanate functional group (-N=C=O) attached to an ethyl-substituted phenyl ring. This structure contributes to its electrophilic nature, allowing it to react with nucleophiles such as amines and alcohols, forming urea or urethane derivatives .

Biological Activity

1. Toxicological Effects

EPI, like other isocyanates, poses significant health risks upon exposure. The primary routes of exposure include inhalation, skin contact, and ingestion. The toxicological profile includes:

  • Respiratory Effects : Exposure can lead to respiratory irritation and sensitization, potentially resulting in occupational asthma. Studies indicate that even low concentrations can trigger asthmatic responses in sensitized individuals .
  • Dermal Sensitization : Skin contact with EPI can induce sensitization, leading to severe allergic reactions upon subsequent inhalation exposure. This phenomenon underscores the importance of controlling dermal exposure in occupational settings .
  • Neurological Symptoms : Acute exposure may result in neurological symptoms such as headaches, dizziness, and gastrointestinal disturbances including nausea and vomiting .

2. Mechanism of Action

The biological activity of EPI involves complex immunological mechanisms. The sensitization process is primarily mediated by CD4+ T-cells and involves the release of T-helper (Th)2 cytokines, which are critical in the development of allergic responses .

Occupational Exposure

A case-referent study examined the relationship between isocyanate exposure and occupational asthma among workers exposed to EPI and similar compounds. The findings revealed that higher time-weighted average (TWA) exposures were associated with increased asthma incidence. Specifically, an odds ratio (OR) of 3.2 was noted for TWA exposures exceeding 1.125 ppb .

Sensitization Mechanisms

Research has shown that skin exposure to isocyanates can lead to sensitization more effectively than inhalation alone. For instance, a study indicated that dermal absorption of EPI could deliver doses significantly higher than those achieved through inhalation at occupational exposure limits .

Table 1: Health Effects Associated with this compound Exposure

Health Effect Description
Respiratory IrritationCoughing, dyspnea, bronchospasm
Allergic ReactionsAsthma-like symptoms following sensitization
Neurological SymptomsHeadaches, dizziness, nausea
Dermal IrritationErythema, vesiculation on skin contact

Table 2: Summary of Key Research Findings on EPI

Study Findings
Bello et al., 2004Highlighted skin exposure as a significant route for sensitization
Karol et al., 1992Discussed mechanisms leading to asthma from isocyanate exposure
CDC ReportIdentified respiratory and neurological effects from isocyanate exposure

Properties

IUPAC Name

1-ethyl-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-8-5-3-4-6-9(8)10-7-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFNUQWYLXXSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342640
Record name 2-Ethylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40411-25-4
Record name 2-Ethylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethylphenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The compound was prepared substantially in accordance with the procedure detailed in Example 27A, using 2-ethylaniline (1.5 ml, 12.2 mmol), Et3N (4.3 ml, 30.4 mmol) and triphosgene (1.2 g, 4.0 mmol) in 45 ml of CH2Cl2.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Ethylphenyl isocyanate
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2-Ethylphenyl isocyanate
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2-Ethylphenyl isocyanate
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2-Ethylphenyl isocyanate
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2-Ethylphenyl isocyanate
Reactant of Route 6
2-Ethylphenyl isocyanate

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